Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrrolidine-dione core fused with a thiazole ring. Key structural elements include:
- A 4-butoxybenzoyl moiety at position 3 of the pyrrolidine-dione.
- A 3-methoxyphenyl substituent at position 2.
- A 4-methylthiazole-5-carboxylate group at position 1.
The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as inferred from analogous procedures in and .
Properties
CAS No. |
609795-31-5 |
|---|---|
Molecular Formula |
C29H30N2O7S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-5-7-15-38-20-13-11-18(12-14-20)24(32)22-23(19-9-8-10-21(16-19)36-4)31(27(34)25(22)33)29-30-17(3)26(39-29)28(35)37-6-2/h8-14,16,23,32H,5-7,15H2,1-4H3/b24-22- |
InChI Key |
IUIABYFXUCABEB-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include butoxybenzoyl chloride, methoxyphenyl derivatives, and thiazole carboxylates. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The evidence highlights several analogs of Compound A with variations in substituents, which significantly influence physicochemical and biochemical properties. Below is a systematic comparison:
Substituent Variations and Molecular Properties
Key Observations:
- Steric Hindrance : Bulkier substituents like 4-ethoxyphenyl (Compound D ) may reduce binding affinity in sterically sensitive targets compared to smaller groups (e.g., F in Compound C ) .
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